

A Technical Guide to the Crystal Structure of Sodium Sulfate Decahydrate

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Compound of Interest

Compound Name: Sodium sulfate decahydrate

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This technical guide provides an in-depth analysis of the crystal structure of **sodium sulfate decahydrate** ($\text{Na}_2\text{SO}_4 \cdot 10\text{H}_2\text{O}$), commonly known as Glauber's salt or mirabilite. The document summarizes key crystallographic data, details experimental protocols for its characterization, and presents visual representations of its phase behavior and the workflow for its structural analysis.

Introduction

Sodium sulfate decahydrate is an inorganic compound with significant applications in the chemical industry, and it also serves as a model system for studying salt hydration and phase transitions.^[1] Its crystal structure is characterized by a complex arrangement of sodium ions, sulfate ions, and water molecules, held together by a network of ionic bonds and hydrogen bonds.^[1] Understanding this structure at the atomic level is crucial for controlling its physical and chemical properties in various applications.

The crystals of **sodium sulfate decahydrate** are composed of $[\text{Na}(\text{OH}_2)_6]^+$ ions which exhibit an octahedral molecular geometry. These octahedra share edges, with eight of the ten water molecules being bonded to the sodium ions. The remaining two water molecules are interstitial and are hydrogen-bonded to the sulfate ions.^[1] The Na-O distances are approximately 240 pm.^[1] A notable characteristic of crystalline **sodium sulfate decahydrate** is its measurable residual entropy at absolute zero, which is attributed to the rapid distribution of water molecules compared to other hydrates.^[1]

Crystallographic Data

The crystal structure of **sodium sulfate decahydrate** has been determined with high precision using single-crystal X-ray and neutron diffraction techniques. The crystallographic data from key studies are summarized in the tables below.

Table 1: Unit Cell Parameters for **Sodium Sulfate Decahydrate**

Parameter	Ruben et al. (1961)	Levy & Lisensky (1978)	Brand et al. (2009) (at 300 K)
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	C2/c	P2 ₁ /c
a (Å)	11.51	11.8850	11.51472(6)
b (Å)	10.38	10.6540	10.36495(6)
c (Å)	12.83	12.2060	12.84651(7)
β (°)	107.75	106.623	107.7543(1)
Cell Volume (Å ³)	1459.88	1480.97	1460.20(1)
Z	4	4	4

Table 2: Atomic Coordinates for **Sodium Sulfate Decahydrate**

The following atomic coordinates are derived from the Crystallography Open Database (COD) entry 4124677, based on the study by Ruben et al. (1961).

Atom	x	y	z
Na1	0.1833	0.0903	0.1139
Na2	0.5000	0.5000	0.0000
S1	0.1250	0.4139	0.3556
O1	0.0125	0.3472	0.3028
O2	0.2222	0.3472	0.3028
O3	0.1389	0.5528	0.3194
O4	0.1250	0.4028	0.4694
O5 (H ₂ O)	0.3472	0.1889	0.1611
O6 (H ₂ O)	0.0139	0.1889	0.1611
O7 (H ₂ O)	0.1806	-0.0806	0.0222
O8 (H ₂ O)	0.1806	0.2611	0.2500
O9 (H ₂ O)	0.3889	0.4194	0.0528
O10 (H ₂ O)	0.3889	-0.0972	0.0528

Experimental Protocols

The determination of the crystal structure of **sodium sulfate decahydrate** involves several key experimental steps, from crystal growth to data analysis.

3.1. Single Crystal Growth

Single crystals of **sodium sulfate decahydrate** suitable for diffraction studies are typically grown by slow evaporation of a saturated aqueous solution at room temperature.

- Procedure:
 - Prepare a saturated solution of anhydrous sodium sulfate (Na₂SO₄) in deionized water at a temperature slightly above room temperature to ensure complete dissolution.

- Filter the solution to remove any undissolved particles.
- Transfer the clear solution to a clean crystallizing dish and cover it loosely to allow for slow evaporation.
- Allow the solution to stand undisturbed at a constant room temperature.
- Colorless, monoclinic crystals of **sodium sulfate decahydrate** will form over a period of several days.
- Select a well-formed single crystal of appropriate size (typically 0.1-0.5 mm) for diffraction analysis.

3.2. Single-Crystal Diffraction Analysis (X-ray and Neutron)

Both X-ray and neutron diffraction are powerful techniques for elucidating the crystal structure. While X-ray diffraction is more common and accessible, neutron diffraction provides more accurate positions of the hydrogen atoms due to its sensitivity to lighter elements.

- 3.2.1. Crystal Mounting:

- Carefully select a single crystal and mount it on a goniometer head using a suitable adhesive or in a capillary tube to prevent dehydration.
- For neutron diffraction studies, deuterated samples ($\text{Na}_2\text{SO}_4 \cdot 10\text{D}_2\text{O}$) are often used to reduce the high incoherent scattering from hydrogen atoms.

- 3.2.2. Data Collection:

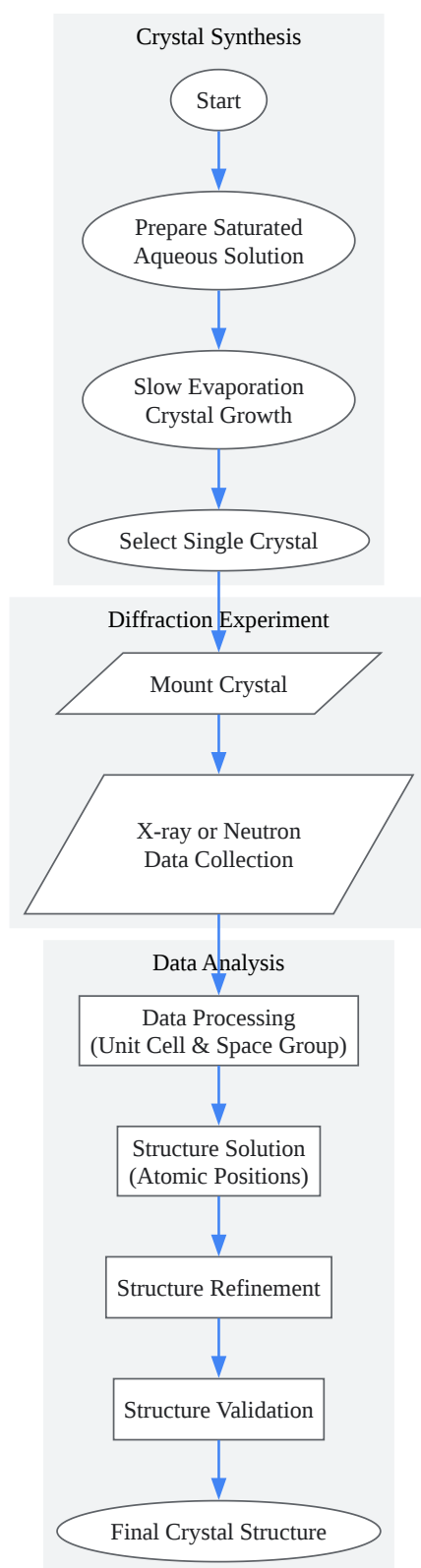
- The mounted crystal is placed on a diffractometer.
- For X-ray diffraction, a monochromatic X-ray beam (e.g., Cu K α or Mo K α radiation) is directed at the crystal.
- For neutron diffraction, a beam of thermal neutrons is used.
- The crystal is rotated, and the diffraction pattern is recorded on a detector as a series of reflections at different angles.

- Data is typically collected at a controlled temperature, often cooled with a nitrogen stream, to reduce thermal vibrations and improve data quality.
- 3.2.3. Structure Solution and Refinement:
 - The collected diffraction data is processed to determine the unit cell dimensions and space group.
 - The positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
 - The structural model is then refined using least-squares methods to obtain the best fit between the observed and calculated diffraction intensities. This process yields precise atomic coordinates, bond lengths, and bond angles.

Visualizations

4.1. Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow for determining the crystal structure of a hydrated salt like **sodium sulfate decahydrate**.

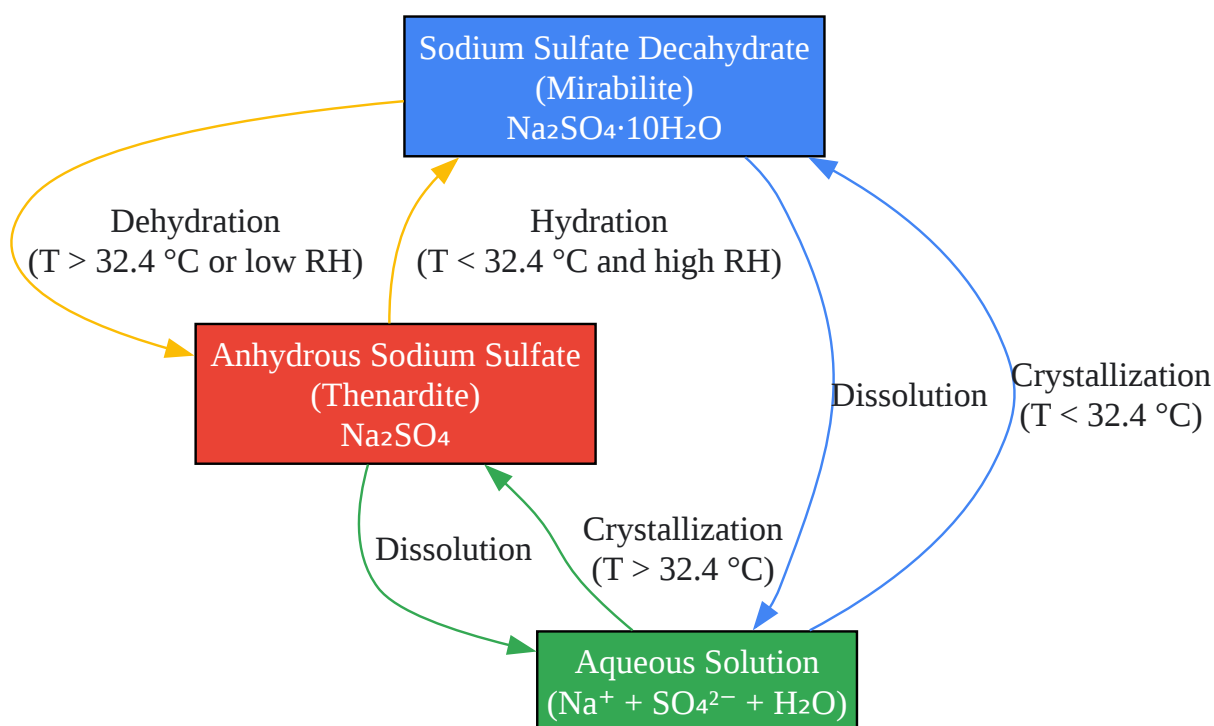


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Experimental workflow for crystal structure determination.

4.2. Phase Transitions of Sodium Sulfate Hydrates

Sodium sulfate exhibits a complex phase behavior depending on temperature and water activity (relative humidity or concentration). The following diagram illustrates the relationships between the anhydrous form (thenardite), the decahydrate form (mirabilite), and the aqueous solution.



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Phase transitions of sodium sulfate hydrates.

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References

- 1. crystallography365.wordpress.com [crystallography365.wordpress.com]

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